

2-Acetylphenylboronic acid safety data sheet

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Compound of Interest

Compound Name: **2-Acetylphenylboronic acid**

Cat. No.: **B057525**

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An In-depth Technical Guide to **2-Acetylphenylboronic Acid**: Safety, Synthesis, and Biological Applications

This technical guide provides comprehensive safety data, experimental protocols, and an overview of the biological significance of **2-acetylphenylboronic acid** for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2-Acetylphenylboronic acid is a synthetic organic compound that belongs to the family of boronic acids. These compounds are characterized by a carbon-boron bond and are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[\[1\]](#)

Property	Value	Reference
CAS Number	308103-40-4	[2]
Molecular Formula	C ₈ H ₉ BO ₃	[2]
Molecular Weight	163.97 g/mol	[2]
Appearance	White to yellow powder and/or chunks	[3]
Melting Point	170°C	[2]
Boiling Point	349.9°C at 760 mmHg	
Density	1.19 g/cm ³	
Flash Point	165.4°C	
Storage Temperature	Inert atmosphere, 2-8°C	

Safety and Hazard Information

2-Acetylphenylboronic acid is classified as an irritant. Proper handling and storage are crucial to ensure laboratory safety.

GHS Hazard Classification

Hazard Class	Category
Skin Irritation	2
Serious Eye Irritation	2
Specific target organ toxicity — single exposure	3

Hazard and Precautionary Statements

- Hazard Statements:
 - H315: Causes skin irritation.[\[2\]](#)
 - H319: Causes serious eye irritation.[\[2\]](#)

- H335: May cause respiratory irritation.[[2](#)]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[[2](#)]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P302+P352: IF ON SKIN: Wash with plenty of water.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[2](#)]
 - P405: Store locked up.

First Aid Measures

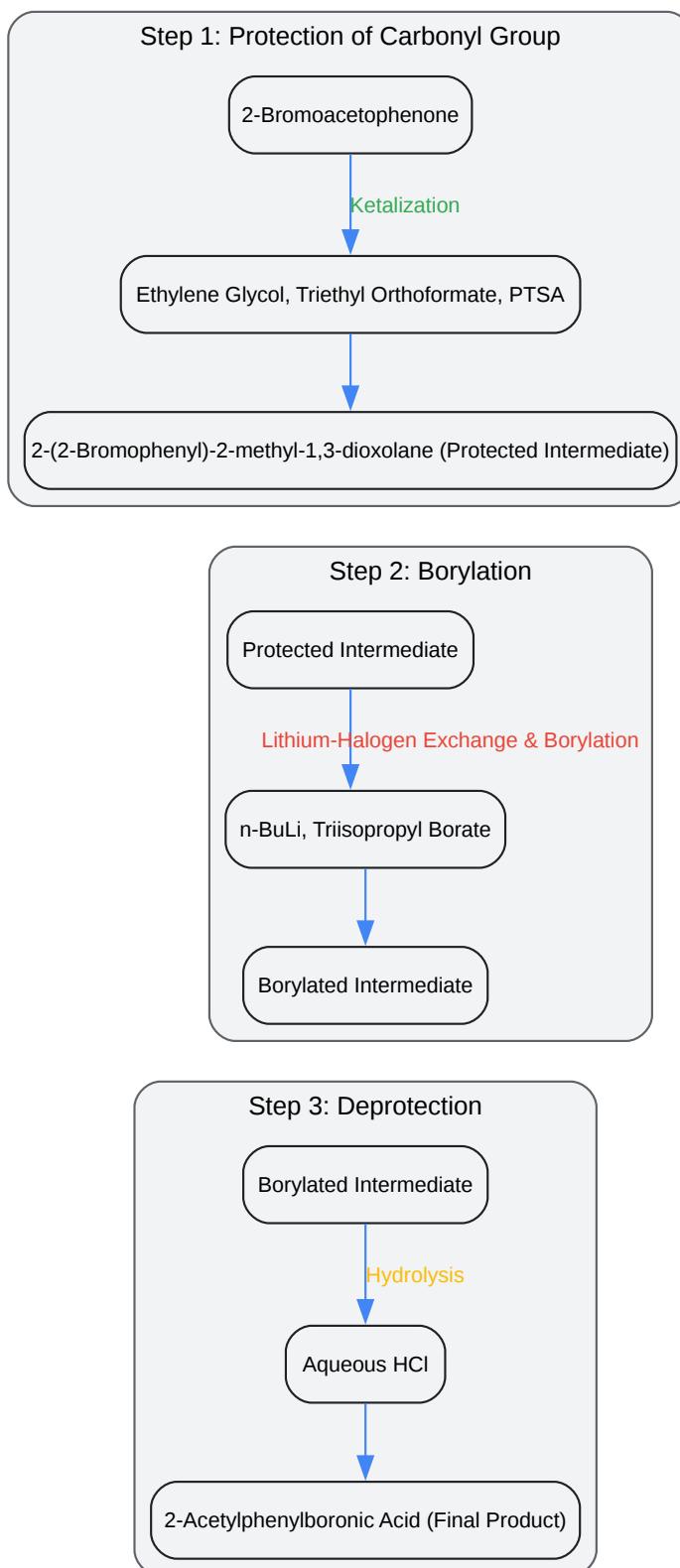
- Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
- Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
- Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.
- Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Experimental Protocols

Synthesis of 2-Acetylphenylboronic Acid

A common method for the synthesis of acetylphenylboronic acids involves a Grignard reaction or a lithium-halogen exchange followed by reaction with a borate ester. The following is a representative protocol adapted from the literature for the synthesis of the ortho-isomer.[[4](#)][[5](#)]

Workflow for the Synthesis of 2-Acetylphenylboronic Acid



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Caption: A three-step synthesis of **2-acetylphenylboronic acid**.

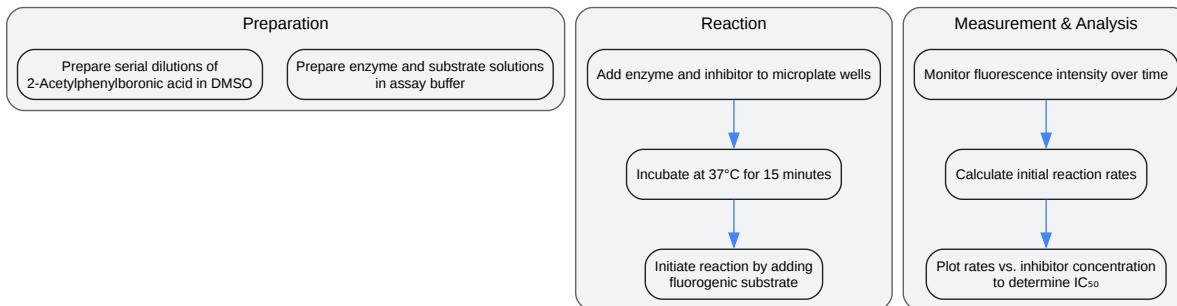
Methodology:

- Protection of the Carbonyl Group: 2-Bromoacetophenone is reacted with ethylene glycol and triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) to protect the ketone functionality as a ketal. This prevents the ketone from reacting with the organometallic reagents in the subsequent step.
- Borylation: The resulting 2-(2-bromophenyl)-2-methyl-1,3-dioxolane is then treated with n-butyllithium (n-BuLi) at low temperature (e.g., -78°C) in an inert solvent like THF to perform a lithium-halogen exchange. The resulting aryllithium species is then quenched with an electrophilic boron source, such as triisopropyl borate, to form the boronate ester.
- Deprotection (Hydrolysis): The protecting group is removed by acid-catalyzed hydrolysis, typically using aqueous hydrochloric acid, to yield the final product, **2-acetylphenylboronic acid**.

Representative Biological Assay: In Vitro Enzyme Inhibition

Phenylboronic acids are known to be inhibitors of various enzymes, particularly serine proteases. The following is a general protocol for assessing the inhibitory activity of **2-acetylphenylboronic acid** against a model serine protease.

Workflow for In Vitro Enzyme Inhibition Assay



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Caption: A general workflow for determining the IC_{50} of an enzyme inhibitor.

Methodology:

- **Reagent Preparation:**
 - Prepare a stock solution of **2-acetylphenylboronic acid** in DMSO.
 - Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations.
 - Prepare a solution of the target enzyme (e.g., a serine protease) and a corresponding fluorogenic substrate in an appropriate assay buffer.
- **Assay Procedure:**
 - In a 96-well microplate, add a small volume of each inhibitor dilution to the respective wells. Include control wells with DMSO only.
 - Add the enzyme solution to all wells and incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

- Data Acquisition and Analysis:

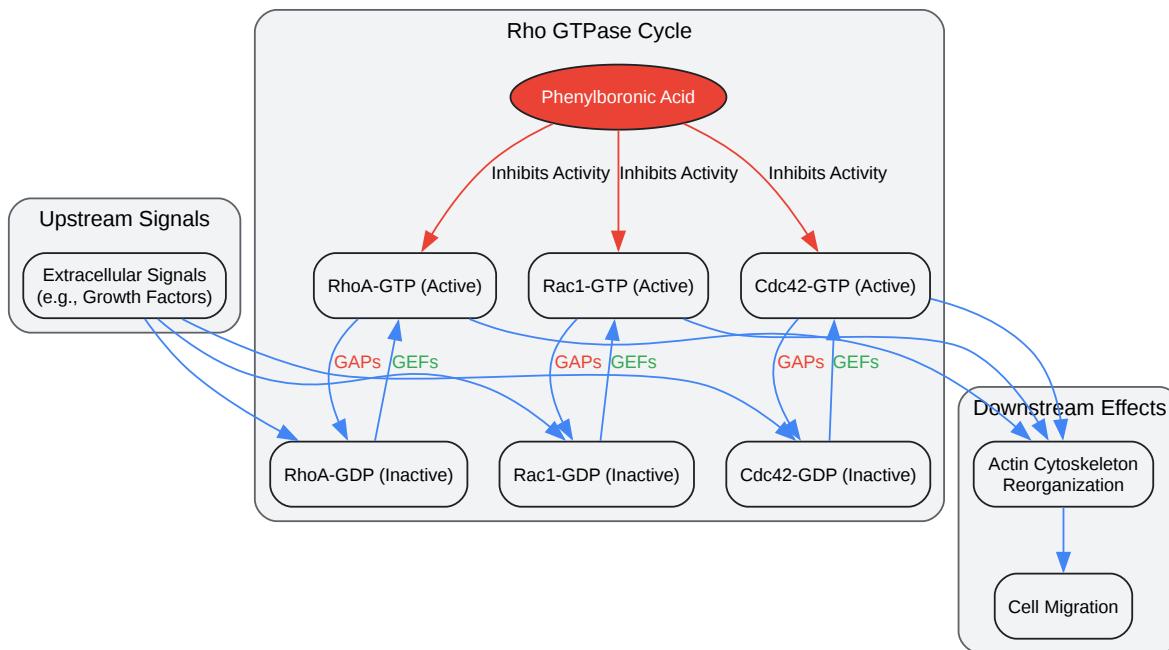
- Immediately begin monitoring the fluorescence intensity in each well over time using a plate reader.
- Calculate the initial velocity of the reaction for each inhibitor concentration.
- Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the half-maximal inhibitory concentration (IC_{50}).

Biological Significance and Signaling Pathways

Phenylboronic acids and their derivatives have garnered significant interest in drug discovery and development.^[6] They are known to interact with a variety of biological targets and have shown potential as anticancer, antibacterial, and antiviral agents.^{[1][7]}

One area of investigation is the effect of phenylboronic acids on signaling pathways that control cell migration, a key process in cancer metastasis. Phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by affecting the Rho family of GTP-binding proteins.^[8]

[Rho GTPase Signaling Pathway in Cell Migration](#)



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Caption: Phenylboronic acid inhibits Rho GTPase signaling.

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton.^[8] They cycle between an active GTP-bound state and an inactive GDP-bound state. In their active state, they trigger downstream signaling cascades that lead to the reorganization of the actin cytoskeleton, which is essential for cell motility. Studies have shown that phenylboronic acid can decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.^[8] This inhibition of key signaling nodes disrupts the dynamic regulation of the actin cytoskeleton, thereby impeding cancer cell migration. The ability of phenylboronic acid derivatives to target such fundamental cellular processes highlights their potential in the development of novel therapeutics.^[9]

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